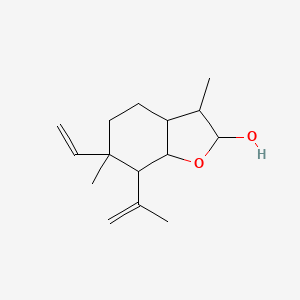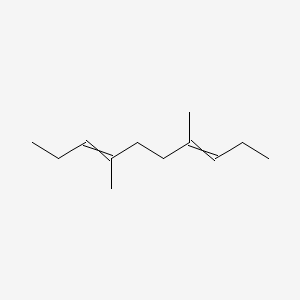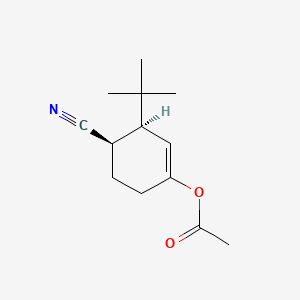
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate is an organic compound with a unique structure that includes a tert-butyl group, a cyano group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide in the presence of a strong base.
Addition of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
科学的研究の応用
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The acetate group can be hydrolyzed to release acetic acid, which may further interact with biological pathways.
類似化合物との比較
Similar Compounds
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-cyclohexyl-3-pyrrolidinecarboxylic acid
- (3R,4R)-4-tert-Butyl-3-hydroxycyclohexanone
Uniqueness
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and an acetate ester in a cyclohexene ring structure is relatively uncommon, making this compound a valuable subject for research and application development.
特性
CAS番号 |
68796-76-9 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
[(3R,4R)-3-tert-butyl-4-cyanocyclohexen-1-yl] acetate |
InChI |
InChI=1S/C13H19NO2/c1-9(15)16-11-6-5-10(8-14)12(7-11)13(2,3)4/h7,10,12H,5-6H2,1-4H3/t10-,12-/m0/s1 |
InChIキー |
HNJANTZBKCGIRY-JQWIXIFHSA-N |
異性体SMILES |
CC(=O)OC1=C[C@@H]([C@@H](CC1)C#N)C(C)(C)C |
正規SMILES |
CC(=O)OC1=CC(C(CC1)C#N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


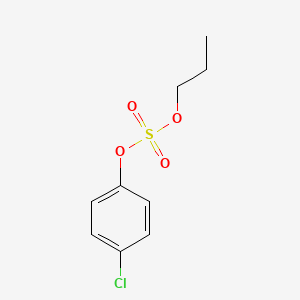


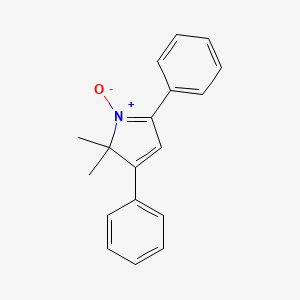
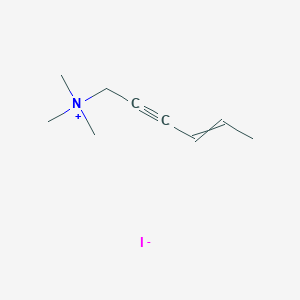
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
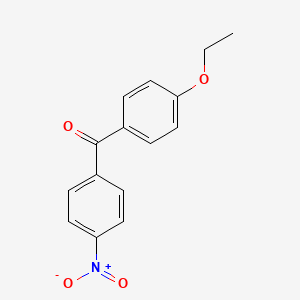
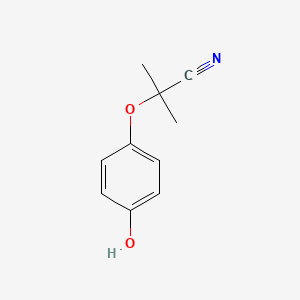
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
